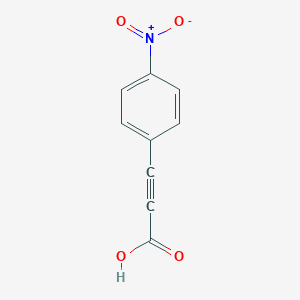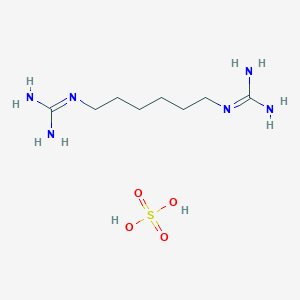
1,6-Bis(guanidino)hexane Sulfate
Overview
Description
1,6-Bis(guanidino)hexane sulfate is a chemical compound with the molecular formula C₈H₂₂N₆O₄S and a molecular weight of 298.36 g/mol . It is also known as N,N’‘’-1,6-Hexanediylbis-guanidine sulfate. This compound is characterized by the presence of two guanidino groups attached to a hexane backbone, making it a bis-guanidine derivative. It is typically used in research settings and has various applications in chemistry and biology.
Mechanism of Action
Target of Action
It is known that guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse .
Mode of Action
Guanidine, a structurally similar compound, appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Result of Action
It is known that guanidine can cause skin irritation, allergic skin reactions, and serious eye irritation .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(guanidino)hexane sulfate can be synthesized through the reaction of hexanediamine with guanidine derivatives. One common method involves the use of thiourea derivatives as guanidylating agents. The reaction typically proceeds under basic conditions, with the hexanediamine reacting with an activated guanidine precursor . The reaction conditions often involve the use of strong aqueous bases or acids to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(guanidino)hexane sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the guanidino groups to other functional groups.
Substitution: The guanidino groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,6-Bis(guanidino)hexane sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(cyano-guanidino)hexane: Another bis-guanidine derivative with similar structural features.
1,6-Diaminohexane: A simpler compound with two amino groups instead of guanidino groups.
Hexamethylenediamine: A related compound used in the production of nylon and other polymers.
Uniqueness
1,6-Bis(guanidino)hexane sulfate is unique due to its dual guanidino groups, which confer specific chemical reactivity and biological activity. This makes it particularly useful in applications where strong basicity and hydrogen bonding capabilities are required.
Properties
IUPAC Name |
2-[6-(diaminomethylideneamino)hexyl]guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N6.H2O4S/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;1-5(2,3)4/h1-6H2,(H4,9,10,13)(H4,11,12,14);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHVGMUTFGZIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280807 | |
| Record name | 1,6-Bis(guanidino)hexane Sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6966-26-3 | |
| Record name | NSC18759 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Bis(guanidino)hexane Sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


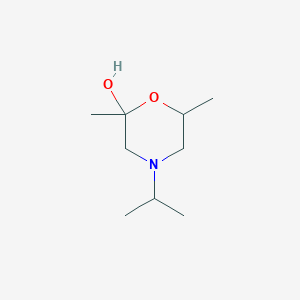

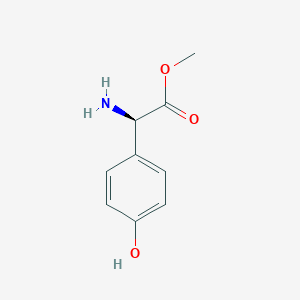





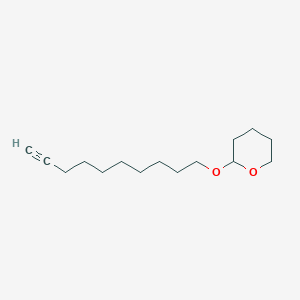

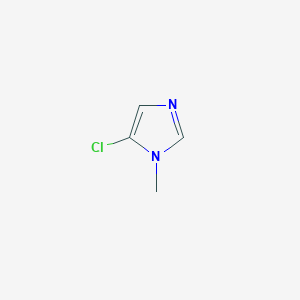

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)
